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molecular formula C13H17ClN2 B8528325 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride CAS No. 67036-97-9

2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride

Cat. No. B8528325
M. Wt: 236.74 g/mol
InChI Key: SONPMPUHCHDTQZ-QCCGTXRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08816095B2

Procedure details

2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-3,5-dimethyl-1H-pyrrole monohydrochloride (4 g, 16.89 mmol) was dissolved into 125 ml of dry dichloromethane to which triethylamine (17.09 g, 168.9 mmol) was added and allowed to stir for 15 minutes. The solution was then cooled with an ice bath to control the temperature during the slow addition of boron trifluoride etherate (2185 g, 168.9 mmol). Once the addition was complete, the ice bath was removed and the reaction was allowed to stir at room temperature for 2 hours. The reaction was then quenched with water and extracted three times with dichloromethane. The organic layer was then washed with saturated sodium carbonate. The organic layer was impregnated onto silica gel and then purified via column chromatography (10% dichloromethane in hexanes) to yield 3.44 g of Bodipy (82% yield).
Name
2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-3,5-dimethyl-1H-pyrrole monohydrochloride
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
17.09 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
2185 g
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
Cl.C[C:3]1[C:4](=[CH:9][C:10]2[NH:11][C:12](C)=[CH:13][C:14]=2C)[N:5]=[C:6](C)[CH:7]=1.C(N(CC)CC)C.[B:24](F)([F:26])[F:25].CCOCC>ClCCl>[B-:24]1([F:26])([F:25])[N+:5]2=[CH:6][CH:7]=[CH:3][C:4]2=[CH:9][C:10]2[N:11]1[CH:12]=[CH:13][CH:14]=2 |f:0.1,3.4|

Inputs

Step One
Name
2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-3,5-dimethyl-1H-pyrrole monohydrochloride
Quantity
4 g
Type
reactant
Smiles
Cl.CC=1C(N=C(C1)C)=CC=1NC(=CC1C)C
Name
Quantity
17.09 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
125 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2185 g
Type
reactant
Smiles
B(F)(F)F.CCOCC

Conditions

Stirring
Type
CUSTOM
Details
to stir for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled with an ice bath
ADDITION
Type
ADDITION
Details
Once the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
to stir at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
WASH
Type
WASH
Details
The organic layer was then washed with saturated sodium carbonate
CUSTOM
Type
CUSTOM
Details
purified via column chromatography (10% dichloromethane in hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[B-]1(N2C=CC=C2C=C3[N+]1=CC=C3)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.44 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 106.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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